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Compound of Interest

Compound Name: 2-Bromo-1,3,5-triphenylbenzene

Cat. No.: B174065 Get Quote

An In-Depth Technical Guide to 2,4,6-Triphenylbromobenzene: Properties, Reactivity, and

Synthetic Utility

Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 2,4,6-triphenylbromobenzene, a

sterically hindered aromatic halide of significant interest in advanced organic synthesis.

Designed for researchers, chemists, and drug development professionals, this document

delves into the molecule's synthesis, physical and chemical properties, spectroscopic

signature, and its application as a versatile building block for complex molecular architectures.

Introduction and Molecular Overview
2,4,6-Triphenylbromobenzene (CAS No: 10368-73-7) is a unique aromatic compound

characterized by a central brominated benzene ring flanked by three phenyl substituents.[1]

This substitution pattern imparts significant steric bulk, which profoundly influences its physical

properties and chemical reactivity. The molecular structure creates a "propeller-like"

conformation, preventing planarity and establishing a well-defined three-dimensional

architecture.

Its primary value lies in its role as a precursor in metal-catalyzed cross-coupling reactions. The

presence of a reactive carbon-bromine (C-Br) bond on a rigid, sterically demanding scaffold

makes it an ideal substrate for synthesizing novel ligands, materials for organic electronics, and

complex, non-planar molecules that are otherwise difficult to access.
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Synthesis Pathway
The synthesis of 2,4,6-triphenylbromobenzene is not trivial and typically involves a multi-step

sequence. A logical and efficient pathway begins with the trimerization of acetophenone to form

1,3,5-triphenylbenzene, followed by a selective bromination.

Protocol: Two-Step Synthesis
Step 1: Acid-Catalyzed Trimerization of Acetophenone to 1,3,5-Triphenylbenzene

To a solution of acetophenone in a high-boiling point solvent such as decalin, add a catalytic

amount of a strong protic acid (e.g., trifluoroacetic acid) or a Lewis acid.

Heat the mixture to reflux for several hours, monitoring the reaction progress by Thin Layer

Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction

proceeds via a series of aldol-type condensation and cyclization reactions.

Upon completion, cool the reaction mixture, which typically results in the precipitation of

1,3,5-triphenylbenzene.

Collect the solid product by filtration, wash with a cold non-polar solvent like hexane to

remove residual starting material and byproducts, and dry under vacuum.

Step 2: Electrophilic Bromination of 1,3,5-Triphenylbenzene

Dissolve the synthesized 1,3,5-triphenylbenzene in a suitable inert solvent, such as

dichloromethane or carbon tetrachloride.

Cool the solution in an ice bath to 0°C to control the exothermic reaction.

Slowly add one molar equivalent of bromine (Br₂), often in the same solvent, dropwise to the

solution in the presence of a Lewis acid catalyst like iron(III) bromide (FeBr₃). The catalyst

polarizes the Br-Br bond, generating a potent electrophile.

Allow the reaction to stir at 0°C and then warm to room temperature overnight. The steric

hindrance of the phenyl groups directs the single bromination to one of the three equivalent

positions on the central ring.
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Quench the reaction by adding an aqueous solution of a reducing agent (e.g., sodium

thiosulfate) to consume excess bromine.

Perform a liquid-liquid extraction using an organic solvent. Wash the organic layer with water

and brine, then dry over anhydrous magnesium sulfate.

Remove the solvent under reduced pressure. The crude product, 2,4,6-

triphenylbromobenzene, can be purified by recrystallization from a solvent mixture like

ethanol/dichloromethane or by column chromatography on silica gel.

Synthesis Workflow Diagram
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Caption: Synthetic route to 2,4,6-triphenylbromobenzene.
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Physical and Spectroscopic Properties
Due to its status as a rare research chemical, extensive physical data is not widely published.

However, its core properties can be defined and its spectroscopic characteristics can be

predicted with high confidence based on its structure.

Table 1: Physical Properties of 2,4,6-
Triphenylbromobenzene

Property Value Source

CAS Number 10368-73-7 [1]

Molecular Formula C₂₄H₁₇Br [1]

Molecular Weight 385.31 g/mol

Appearance
Expected to be a white to off-

white crystalline solid
N/A

Melting Point
Data not available in provided

search results
N/A

Boiling Point

Expected to be high (>400°C)

due to high molecular weight;

likely decomposes before

boiling at atmospheric

pressure

N/A

Solubility

Insoluble in water; soluble in

chlorinated solvents (CH₂Cl₂,

CHCl₃), aromatic solvents

(toluene), and ethers (THF,

Diethyl ether)

N/A

Spectroscopic Analysis
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals in the

aromatic region (typically 7.0-8.0 ppm). The two protons on the central benzene ring (at
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positions 3 and 5) should appear as a singlet due to chemical equivalence. The 15 protons

on the three pendant phenyl rings will produce a series of complex multiplets.

¹³C NMR Spectroscopy: The carbon NMR will display multiple signals in the aromatic region

(~120-150 ppm). Key signals would include the carbon atom bonded to bromine (deshielded,

but the exact shift can vary), the four other substituted carbons of the central ring, and the

carbons of the phenyl substituents.

Infrared (IR) Spectroscopy: The IR spectrum will be characterized by several key

absorptions.[2]

~3030 cm⁻¹: Aromatic C-H stretching vibrations.

1450-1600 cm⁻¹: Aromatic C=C ring stretching bands. Multiple peaks are expected in this

region.

690-900 cm⁻¹: Strong C-H out-of-plane bending vibrations, which can be diagnostic of the

substitution pattern.

Below 600 cm⁻¹: A C-Br stretching vibration is expected in the far-infrared region, though it

may be weak.

Mass Spectrometry (MS): The mass spectrum will show a characteristic isotopic pattern for

the molecular ion peak (M⁺) due to the presence of bromine. There will be two peaks of

nearly equal intensity: one for the ⁷⁹Br isotope (M⁺) and another two mass units higher for

the ⁸¹Br isotope (M+2). Common fragmentation pathways would include the loss of the

bromine atom (-Br) and phenyl groups (-C₆H₅).

Chemical Properties and Reactivity
The chemical behavior of 2,4,6-triphenylbromobenzene is dominated by two features: the

extreme steric hindrance around the C-Br bond and the bond's susceptibility to transition metal-

catalyzed activation.

Steric Hindrance: The ortho-phenyl groups effectively shield the bromine atom. This steric

congestion significantly hinders reactions that require backside attack or a crowded transition
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state, such as classical Sₙ2 or SₙAr reactions. For SₙAr, the lack of strong electron-

withdrawing groups on the ring further disfavors this pathway.[3]

Reactivity in Cross-Coupling Reactions: The C-Br bond is an excellent handle for forming

new carbon-carbon bonds via palladium-catalyzed cross-coupling reactions.[4] This is the

most important and widely applicable area of its reactivity. The Suzuki-Miyaura coupling is a

prime example.[5][6]

The Suzuki-Miyaura Coupling Reaction
The Suzuki-Miyaura reaction is a robust method for forming biaryl structures by coupling an

organohalide with an organoboron species.[5][6][7] For 2,4,6-triphenylbromobenzene, this

reaction allows for the substitution of the bromine atom with a new aryl or vinyl group, leading

to highly complex, sterically congested tetraphenylbenzene derivatives.

The catalytic cycle involves three key steps:

Oxidative Addition: A low-valent palladium(0) catalyst inserts into the C-Br bond of 2,4,6-

triphenylbromobenzene, forming a Pd(II) intermediate.

Transmetalation: The organic group from the boronic acid (activated by a base) is transferred

to the palladium center, displacing the bromide.

Reductive Elimination: The two organic groups on the palladium complex couple and are

eliminated, forming the new C-C bond and regenerating the Pd(0) catalyst.

Protocol: Suzuki-Miyaura Coupling of 2,4,6-
Triphenylbromobenzene with Phenylboronic Acid
Objective: To synthesize 1,2,3,5-tetraphenylbenzene.

Materials:

2,4,6-triphenylbromobenzene

Phenylboronic acid (1.2 equivalents)

Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
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Base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 equivalents)

Solvent system (e.g., Toluene/Ethanol/Water or Dioxane/Water)

Procedure:

To a flame-dried Schlenk flask, add 2,4,6-triphenylbromobenzene, phenylboronic acid, and

the base.

Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three

times to ensure an oxygen-free atmosphere.

Add the degassed solvent system, followed by the palladium catalyst under a positive

pressure of the inert gas.

Heat the reaction mixture to reflux (typically 80-100°C) and stir vigorously overnight.

Monitor the reaction progress by TLC. Upon completion, cool the mixture to room

temperature.

Add water and extract the product with an organic solvent (e.g., ethyl acetate).

Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and

concentrate under reduced pressure.

Purify the crude product by column chromatography on silica gel or recrystallization to yield

the pure tetraphenylbenzene product.

Suzuki Coupling Workflow Diagram
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Caption: Experimental workflow for Suzuki-Miyaura coupling.
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Applications and Future Outlook
2,4,6-Triphenylbromobenzene is more than a mere chemical curiosity; it is an enabling tool for

creating high-value, complex molecules.

Materials Science: Its derivatives, such as the tetraphenylbenzenes synthesized via Suzuki

coupling, are scaffolds for creating shape-persistent molecules, molecular cages, and novel

liquid crystals. The non-planar structure can disrupt crystal packing, leading to materials with

high solubility and amorphous film-forming properties, which are desirable for Organic Light-

Emitting Diodes (OLEDs).

Ligand Development: The sterically demanding core can be functionalized to create bulky

phosphine or N-heterocyclic carbene (NHC) ligands. Such ligands are crucial in catalysis for

promoting challenging transformations or controlling selectivity.

Drug Discovery: While not a drug itself, it serves as a starting material for synthesizing

complex, rigid scaffolds that can be used to probe protein binding pockets or to develop

molecules with constrained conformations, a key strategy in modern medicinal chemistry.

The continued exploration of this and related sterically hindered building blocks will

undoubtedly push the boundaries of what is possible in molecular design and synthesis.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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